molecular formula C15H14BrNO3S B4587490 Methyl 4-(4-bromophenyl)-2-(propanoylamino)thiophene-3-carboxylate

Methyl 4-(4-bromophenyl)-2-(propanoylamino)thiophene-3-carboxylate

Cat. No.: B4587490
M. Wt: 368.2 g/mol
InChI Key: XKXSFOHTIPIEGJ-UHFFFAOYSA-N
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Description

Methyl 4-(4-bromophenyl)-2-(propanoylamino)thiophene-3-carboxylate is an organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group, a propanoylamino group, and a carboxylate ester group attached to the thiophene ring

Scientific Research Applications

Methyl 4-(4-bromophenyl)-2-(propanoylamino)thiophene-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in studies involving biological systems, such as investigating its interactions with proteins or other biomolecules.

    Industry: The compound may be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-bromophenyl)-2-(propanoylamino)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of a phenylthiophene derivative to introduce the bromophenyl group. This is followed by the acylation of the thiophene ring to attach the propanoylamino group. Finally, esterification is carried out to form the carboxylate ester group. The reactions are usually conducted under controlled conditions, such as specific temperatures and the use of catalysts, to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for continuous and efficient synthesis by controlling reaction parameters precisely. The use of flow microreactors can enhance the scalability and sustainability of the production process, making it more suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-bromophenyl)-2-(propanoylamino)thiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and the presence of catalysts, to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents replacing the bromine atom.

Mechanism of Action

The mechanism by which Methyl 4-(4-bromophenyl)-2-(propanoylamino)thiophene-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include processes like signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 4-(4-bromophenyl)-2-(propanoylamino)thiophene-3-carboxylate include other thiophene derivatives with different substituents, such as:

  • Methyl 4-(4-chlorophenyl)-2-(propanoylamino)thiophene-3-carboxylate
  • Methyl 4-(4-fluorophenyl)-2-(propanoylamino)thiophene-3-carboxylate
  • Methyl 4-(4-methylphenyl)-2-(propanoylamino)thiophene-3-carboxylate

Uniqueness

The uniqueness of this compound lies in the presence of the bromophenyl group, which can impart distinct chemical and physical properties compared to other similar compounds

Properties

IUPAC Name

methyl 4-(4-bromophenyl)-2-(propanoylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3S/c1-3-12(18)17-14-13(15(19)20-2)11(8-21-14)9-4-6-10(16)7-5-9/h4-8H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXSFOHTIPIEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C(=CS1)C2=CC=C(C=C2)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.